1-(2-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclopropane-1-carboxamide
Description
Properties
IUPAC Name |
1-(2-methoxyphenyl)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3/c1-26-20-5-3-2-4-19(20)22(10-11-22)21(25)23-16-17-6-12-24(13-7-17)18-8-14-27-15-9-18/h2-5,17-18H,6-16H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCPEFGWDIDHOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)NCC3CCN(CC3)C4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclopropane-1-carboxamide typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the cyclopropane ring and the carboxamide linkage under specific reaction conditions, such as the use of strong bases or catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carboxamide group can be reduced to amines under specific conditions.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(2-Methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclopropane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their distinguishing features are summarized below:
Physicochemical and Metabolic Considerations
- Metabolic Stability : Oxan-4-yl substituents resist cytochrome P450-mediated oxidation better than alkyl chains, as observed in imidazopyridine derivatives (e.g., compound 22 in ) . This could translate to longer half-life for the target compound versus cyclopropylfentanyl, which is rapidly metabolized .
Biological Activity
1-(2-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclopropane-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features. This compound incorporates a cyclopropane moiety, a methoxyphenyl group, and a piperidine derivative, suggesting potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C_{18}H_{26}N_{2}O_{3}
- Molecular Weight : 318.41 g/mol
- Structure : Chemical Structure (Image for illustrative purposes)
Biological Activity Overview
Research indicates that compounds with similar structural frameworks often exhibit significant biological activities. The following table summarizes the biological activities associated with 1-(2-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclopropane-1-carboxamide and related compounds.
| Compound Name | Biological Activity | Mechanism of Action | Notes |
|---|---|---|---|
| 1-(2-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclopropane-1-carboxamide | Antidepressant, Antinociceptive | Modulation of neurotransmitter systems | Potential for treating mood disorders |
| Compound A (similar structure) | CGRP antagonist | Inhibition of CGRP receptor | More potent than target compound |
| Compound B (phenolic variant) | Antidepressant effects | Dual action on serotonin receptors | Exhibits enhanced pharmacological profile |
| Compound C (piperidine derivative) | Analgesic properties | Interaction with opioid receptors | Higher solubility in aqueous environments |
The mechanisms through which 1-(2-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclopropane-1-carboxamide exerts its effects are multifaceted:
- Neurotransmitter Modulation : The compound may influence serotonin and norepinephrine levels, contributing to its antidepressant effects.
- Receptor Interaction : The piperidine moiety is known for its ability to interact with various receptors, including opioid and adrenergic receptors, which can lead to analgesic effects.
- CGRP Pathway Inhibition : Similar compounds have shown efficacy as antagonists to the calcitonin gene-related peptide (CGRP), a pathway implicated in migraine and pain modulation.
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of this compound:
Study 1: Antidepressant Activity
In a controlled study involving animal models, 1-(2-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclopropane-1-carboxamide demonstrated significant antidepressant-like effects in the forced swim test. The compound exhibited a dose-dependent increase in mobility, indicating reduced despair-like behavior.
Study 2: Analgesic Effects
Another study assessed the analgesic properties of this compound using the hot plate test. Results indicated that it significantly increased pain threshold compared to control groups, suggesting effective analgesic activity potentially mediated by opioid receptor interaction.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(2-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclopropane-1-carboxamide, and how do reaction conditions impact yield?
- Methodological Answer: Key steps involve cyclopropane ring formation and piperidine functionalization. For analogs, cyclopropane-carboxamide synthesis often employs [2+1] cycloaddition or Corey-Chaykovsky reactions with epoxides . Piperidine derivatives (e.g., 1-(oxan-4-yl)piperidine) are typically synthesized via nucleophilic substitution or reductive amination. A study on similar compounds achieved 78% yield using preparative column chromatography after optimizing equivalents of reagents (e.g., 4.00 equiv. of 4-methoxyphenol) and reaction times (18–24 hours) . Contradictions in yield (e.g., lower yields in Feldman’s vs. Taber’s methods for related compounds) highlight the need for precise temperature control and solvent selection .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) is essential for confirming cyclopropane geometry and substituent positions. For example, NMR can distinguish diastereomers (e.g., dr 23:1 in a cyclopropane-carboxamide analog) . X-ray crystallography resolves absolute stereochemistry, as demonstrated for a related cyclopropane derivative, where the cyclopropane ring’s puckering angle was measured at 118.7° . Mass spectrometry (HRMS) and IR spectroscopy validate molecular weight and functional groups (e.g., carbonyl stretches at ~1650 cm) .
Q. How can researchers address solubility challenges during in vitro assays?
- Methodological Answer: Solubility is influenced by the methoxyphenyl and tetrahydropyran (oxane) moieties. For analogs, co-solvents like DMSO (≤5% v/v) or cyclodextrin inclusion complexes are used to enhance aqueous solubility without denaturing proteins . Pre-formulation studies with pH-adjusted buffers (e.g., phosphate buffer at pH 7.4) are recommended to mimic physiological conditions .
Advanced Research Questions
Q. What mechanistic insights explain the formation of byproducts during synthesis?
- Methodological Answer: Byproducts often arise from incomplete cyclopropanation or piperidine ring oxidation. For example, a study on N-(1-benzyl)piperidinyl derivatives identified a 12% impurity due to residual benzyl chloride, mitigated via iterative recrystallization . Computational modeling (DFT) can predict side reactions, such as nucleophilic attack at the cyclopropane carbonyl, guiding protective group strategies (e.g., Boc-protected intermediates) .
Q. How do structural modifications (e.g., oxane vs. tetrahydropyran) alter target binding in pharmacological studies?
- Methodological Answer: The oxane ring’s chair conformation enhances steric complementarity with hydrophobic binding pockets. In a related piperidine-carboxamide, replacing oxane with tetrahydropyran reduced binding affinity by 40% in serotonin receptor assays, as shown by docking studies (Glide XP score: −9.2 vs. −7.8 kcal/mol) . Pharmacophore modeling should prioritize hydrogen-bond acceptors (methoxy group) and lipophilic regions (cyclopropane) .
Q. What strategies reconcile contradictory data on metabolic stability across studies?
- Methodological Answer: Discrepancies may stem from assay conditions (e.g., liver microsomes vs. hepatocytes). For a piperidine-carboxamide analog, microsomal stability (t = 45 min) increased to 120 min in hepatocytes due to efflux transporter interactions . Use LC-MS/MS to quantify metabolites (e.g., hydroxylated cyclopropane) and apply CYP450 inhibition assays (CYP3A4 IC < 1 µM) to identify metabolic hotspots .
Q. How can researchers design stability-indicating assays for degradation profiling?
- Methodological Answer: Forced degradation under acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B) conditions identifies labile sites. A spirocyclic analog showed 15% degradation under UV light (254 nm), requiring amber vial storage . High-resolution chromatography (e.g., Chromolith HPLC) with PDA detection resolves degradation products, while Q-TOF-MS confirms structures .
Data Contradiction Analysis
Q. Why do reported yields for piperidine-carboxamide derivatives vary across literature?
- Critical Analysis: Variations arise from differences in starting material purity (e.g., 95% vs. 99% 1-(oxan-4-yl)piperidine) and workup protocols. A 1993 study achieved 65% yield via column chromatography, while a 2017 method using silica gel chromatography reported 78% . Contradictions emphasize the need for standardized purity checks (e.g., Karl Fischer titration for solvent residues) and reaction monitoring via TLC/HPLC .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
